molecular formula C19H20N2O B1246557 16-Epivellosimine

16-Epivellosimine

Cat. No.: B1246557
M. Wt: 292.4 g/mol
InChI Key: MHASSCPGKAMILD-MIOJWWSHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16-epivellosimine is an indole alkaloid that is vellosimine in which the carbon bearing the aldehyde function has been epimerised. It has a role as a plant metabolite. It is an aldehyde, an indole alkaloid and an organic heteropentacyclic compound. It derives from a hydride of a sarpagan.

Scientific Research Applications

  • Biosynthesis of Alkaloids : 16-Epivellosimine is identified as a key intermediate in the biosynthesis of sarpagine/ajmaline type alkaloids. Polyneuridine aldehyde esterase (PNA-esterase), an enzyme isolated from cell cultures of Rauwolfia serpentina, catalyzes the conversion of monoterpenoid units leading to the formation of this compound. This compound serves as a branch point in the biosynthetic routes leading to sarpagan and ajmalan type alkaloids, making it essential for understanding the biosynthesis of these alkaloid groups (Pfitzner & Stöckigt, 1983).

  • Synthesis of Biogenetic Intermediates : Research has demonstrated the first enantiospecific total synthesis of 16-epi-vellosimine. This achievement is significant for creating important biogenetic intermediates like polyneuridine aldehyde, necessary for the conversion of the sarpagan skeleton into the ajmalan system in alkaloid biosynthesis (Yin et al., 2007).

  • Total Syntheses of Alkaloids : A formal synthesis of 16-epinormacusine B, a member of the 16-epi subgroup of sarpagine alkaloids, has been reported. This synthesis is part of a broader strategy for the total synthesis of these alkaloids, contributing significantly to the understanding of their structure and potential applications (Krüger & Gaich, 2016).

  • Stereospecific Synthesis : The stereospecific synthesis of this compound has been accomplished from commercially available d-(+)-tryptophan methyl ester. This synthesis is crucial for understanding the molecular structure and potential pharmacological applications of this and related alkaloids (Yin et al., 2010).

  • Potential in Drug Development : A study on natural epiestriol-16, structurally related to this compound, suggests its potential as a lead molecule against multidrug-resistant Acinetobacter baumannii. This highlights the broader implications of such compounds in the development of new therapeutic agents (Skariyachan et al., 2020).

Properties

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

(1S,12S,13S,14R,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carbaldehyde

InChI

InChI=1S/C19H20N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,10,13,15,17-18,20H,7-9H2,1H3/b11-2-/t13-,15-,17-,18-/m0/s1

InChI Key

MHASSCPGKAMILD-MIOJWWSHSA-N

Isomeric SMILES

C/C=C\1/CN2[C@H]3C[C@@H]1[C@@H]([C@@H]2CC4=C3NC5=CC=CC=C45)C=O

Canonical SMILES

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)C=O

synonyms

16-epi-vellosimine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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